

Application Notes and Protocols: Structural Analysis of Pacidamycin 5T by NMR Spectroscopy

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Compound of Interest

Compound Name: *Pacidamycin 5T*

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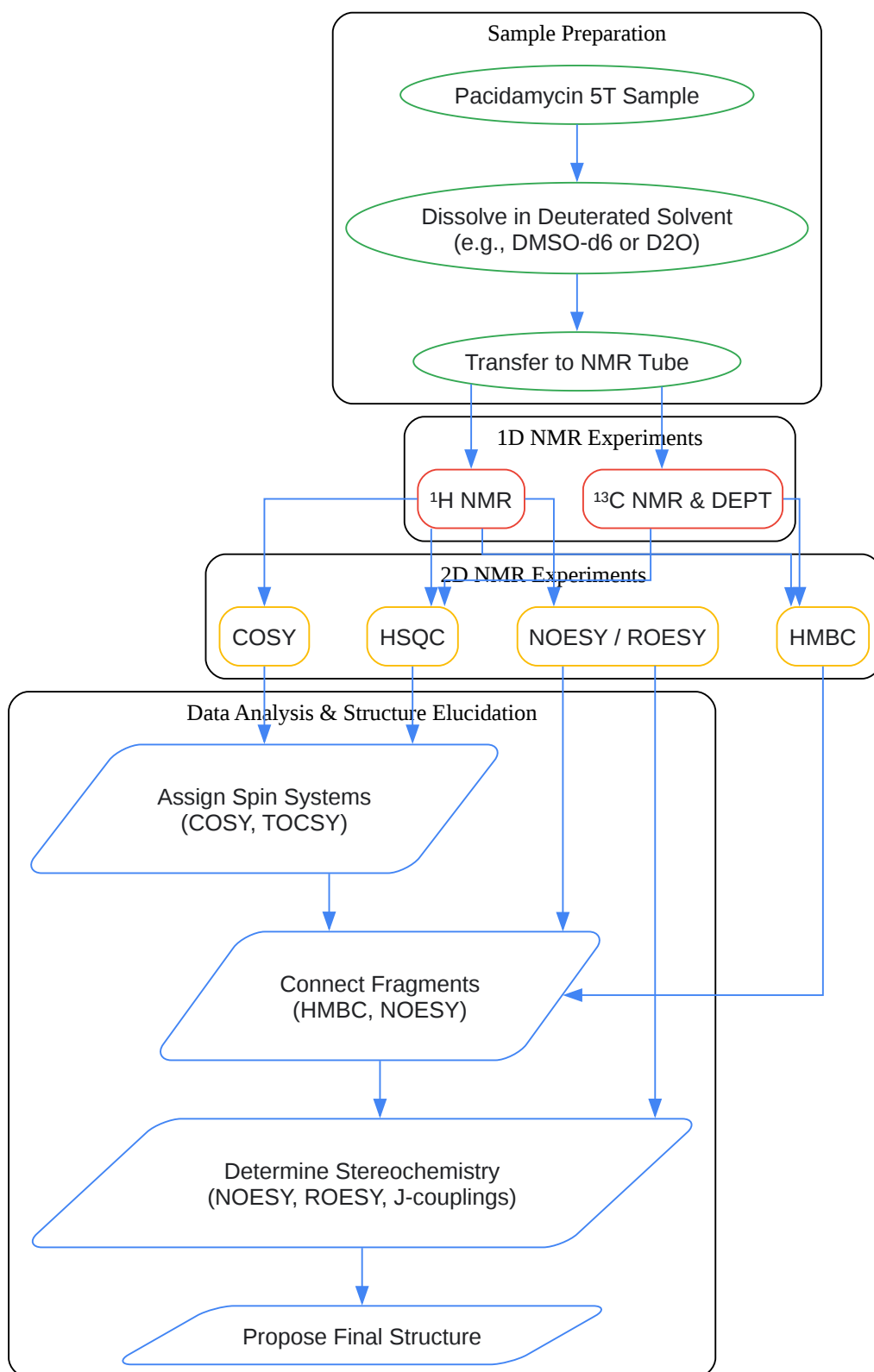
Introduction

Pacidamycin 5T is a member of the uridyl peptide antibiotic family, which are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in cell wall biosynthesis.[1] The complex structure of **Pacidamycin 5T**, featuring a modified uridine core, a peptidyl chain with non-proteinogenic amino acids, and a unique ureido linkage, necessitates advanced analytical techniques for its complete structural characterization.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of such complex natural products in solution.[4]

These application notes provide a comprehensive overview of the NMR spectroscopic methodologies required for the complete structural analysis of **Pacidamycin 5T**. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting the necessary NMR data.

Structural Elucidation Strategy

The structural elucidation of **Pacidamycin 5T** via NMR spectroscopy follows a stepwise approach, integrating data from a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow is outlined below.



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Caption: NMR Workflow for **Pacidamycin 5T**.

Predicted NMR Data for Pacidamycin 5T

While specific, publicly available NMR data for **Pacidamycin 5T** is limited, the following tables summarize the expected chemical shift ranges for the key structural motifs based on known data for related uridyl peptide antibiotics.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for **Pacidamycin 5T**

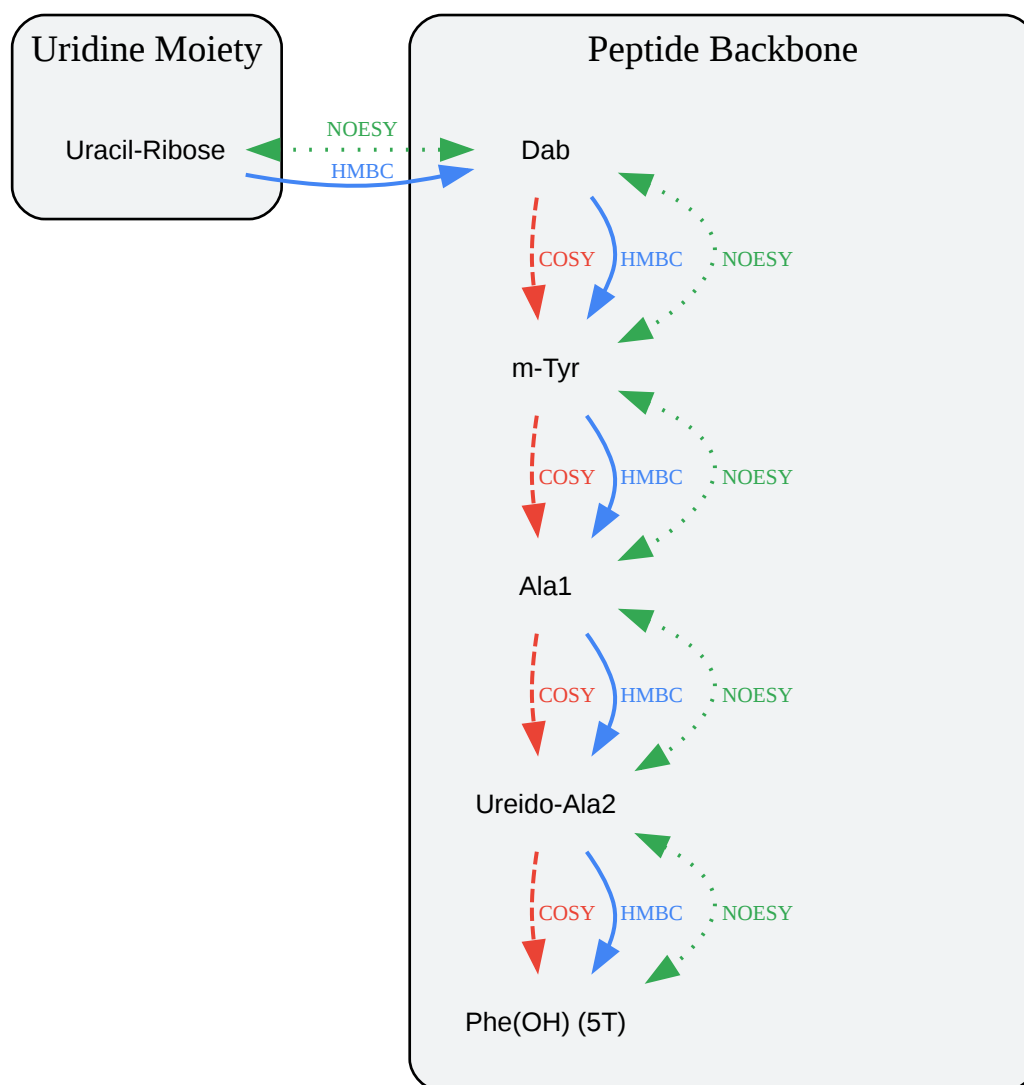
Structural Moiety	Proton Type	Expected Chemical Shift (ppm)
Uridine	H-6 (vinyl)	7.5 - 8.0
H-5 (vinyl)	5.5 - 6.0	
H-1' (anomeric)	5.8 - 6.2	
H-2', H-3', H-4', H-5'	3.5 - 4.5	
Peptide Backbone	α-protons	3.5 - 5.0
β, γ, δ-protons	1.0 - 3.5	
Amide NH	7.0 - 9.0	
Amino Acid Side Chains	Aromatic (m-Tyr)	6.5 - 7.5
Aliphatic (Ala, Dab)	0.8 - 2.5	
Ureido Linkage	NH	6.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for **Pacidamycin 5T**

Structural Moiety	Carbon Type	Expected Chemical Shift (ppm)
Uridine	C-4 (carbonyl)	160 - 165
C-2 (carbonyl)	150 - 155	
C-6 (vinyl)	140 - 145	
C-5 (vinyl)	100 - 105	
C-1' (anomeric)	85 - 90	
C-2', C-3', C-4', C-5'	60 - 80	
Peptide Backbone	Carbonyls	170 - 175
α -carbons	50 - 65	
β , γ , δ -carbons	20 - 45	
Amino Acid Side Chains	Aromatic (m-Tyr)	110 - 160
Aliphatic (Ala, Dab)	15 - 40	
Ureido Linkage	Carbonyl	155 - 160

Key NMR Correlations for Structural Elucidation

The following diagram illustrates the critical 2D NMR correlations that would be expected to piece together the structure of **Pacidamycin 5T**.



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Caption: Key 2D NMR correlations for **Pacidamycin 5T**.

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh approximately 1-5 mg of purified **Pacidamycin 5T**. Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., NH, OH).

- Filtration (Optional): If any particulate matter is visible, filter the solution through a small glass wool plug into a clean NMR tube.
- Transfer: Transfer the solution to a standard 5 mm NMR tube.

1D NMR Spectroscopy

- ^1H NMR:
 - Purpose: To obtain an overview of all proton environments, including chemical shifts, signal integrals (proton count), and coupling constants (J-values) which provide information on neighboring protons.
 - Typical Parameters:
 - Spectrometer Frequency: ≥ 500 MHz
 - Pulse Program: Standard single pulse (e.g., 'zg30')
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-5 seconds
 - Number of Scans: 16-64 (depending on concentration)
 - Solvent suppression may be necessary if using $\text{H}_2\text{O}/\text{D}_2\text{O}$ mixtures.
- ^{13}C NMR and DEPT:
 - Purpose: To identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH , CH_2 , and CH_3 groups.
 - Typical Parameters:
 - Pulse Program: Standard ^{13}C observe with proton decoupling (e.g., 'zgpg30')
 - Acquisition Time: 1-2 seconds

- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024-4096 (due to low natural abundance of ^{13}C)

2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (^2JHH , ^3JHH). This is crucial for identifying individual amino acid spin systems.
 - Typical Parameters:
 - Pulse Program: Standard COSY (e.g., 'cosygpmf')
 - Data points: 2048 in F2, 256-512 in F1
 - Number of Scans: 4-16 per increment
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate protons directly to their attached carbons (^1JCH). This experiment is highly sensitive and essential for assigning carbons based on their attached proton shifts.
 - Typical Parameters:
 - Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')
 - ^1JCH coupling constant: Optimized for ~145 Hz
 - Data points: 1024 in F2, 256 in F1
 - Number of Scans: 2-8 per increment
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations between protons and carbons, typically over two to four bonds (^2JCH , ^3JCH , ^4JCH). This is the key experiment for connecting the

individual spin systems (amino acids, uridine) to build the complete molecular structure.[5]

- Typical Parameters:
 - Pulse Program: Standard HMBC (e.g., 'hmbcgpplpndqf')
 - Long-range coupling constant: Optimized for 8-10 Hz
 - Data points: 2048 in F2, 256-512 in F1
 - Number of Scans: 16-64 per increment
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To identify protons that are close in space ($< 5 \text{ \AA}$), irrespective of through-bond connectivity. This is critical for sequencing the peptide chain and determining the relative stereochemistry.[6][7] ROESY is often preferred for molecules in the molecular weight range of **Pacidamycin 5T** to avoid zero-crossing of the NOE effect.[8]
 - Typical Parameters:
 - Pulse Program: Standard NOESY (e.g., 'noesygpqh') or ROESY (e.g., 'roesyad')
 - Mixing Time (d8): 200-800 ms (for NOESY), 150-300 ms (for ROESY)
 - Data points: 2048 in F2, 256-512 in F1
 - Number of Scans: 16-64 per increment

Data Interpretation and Structure Assembly

- Identify Spin Systems: Use the COSY and TOCSY (if acquired) spectra to trace the proton-proton coupling networks within each amino acid residue and the ribose ring of the uridine moiety.
- Assign Carbons: Use the HSQC spectrum to assign the chemical shift of each carbon directly bonded to an assigned proton.

- **Connect Fragments:** Use the HMBC correlations to link the identified spin systems. For example, an HMBC correlation from an α -proton of one amino acid to the carbonyl carbon of the preceding residue establishes the peptide bond linkage. Correlations between the anomeric proton of the ribose and the Dab residue will link the nucleoside to the peptide.
- **Sequence and Stereochemistry:** Use the NOESY/ROESY data to establish the sequence of the amino acids through inter-residue NOEs (e.g., between an α -proton of residue i and the amide proton of residue $i+1$). Key NOEs will also provide information to determine the relative stereochemistry of the chiral centers.^{[9][10]}

Conclusion

The structural elucidation of **Pacidamycin 5T** is a challenging task that can be accomplished through a systematic application of modern NMR spectroscopic techniques. The protocols and guidelines presented here provide a robust framework for researchers to obtain high-quality NMR data and confidently determine the complete structure of this complex and medically important natural product. While specific NMR data for **Pacidamycin 5T** is not readily available, the methodologies described are standard for this class of molecules and will enable its full structural characterization.

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